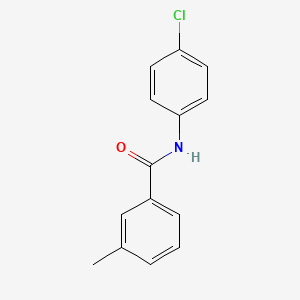

N-(4-chlorophenyl)-3-methylbenzamide

CAS No.: 81636-14-8

Cat. No.: VC5204539

Molecular Formula: C14H12ClNO

Molecular Weight: 245.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81636-14-8 |

|---|---|

| Molecular Formula | C14H12ClNO |

| Molecular Weight | 245.71 |

| IUPAC Name | N-(4-chlorophenyl)-3-methylbenzamide |

| Standard InChI | InChI=1S/C14H12ClNO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17) |

| Standard InChI Key | DDOSHRIGQWXMMY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Overview

N-(4-Chlorophenyl)-3-methylbenzamide (C₁₄H₁₂ClNO) belongs to the benzamide class, featuring a benzoyl ring substituted with a methyl group at position 3 and an anilino ring substituted with chlorine at position 4. The IUPAC name derives from its N-aryl substitution pattern, where the benzamide backbone is modified to enhance steric and electronic properties. The compound’s molecular weight is 245.70 g/mol, and it crystallizes in the monoclinic system with space group C2/c .

Molecular Geometry and Conformation

X-ray diffraction analysis reveals that the central –NH–C(=O)– amido group adopts an anti conformation between the N–H and C=O bonds . The benzoyl and anilino rings form a dihedral angle of 68.4°, while the amido group tilts at 32.4° relative to the benzoyl ring and 36.1° relative to the anilino ring . This steric arrangement minimizes intramolecular clashes and facilitates intermolecular hydrogen bonding (N–H⋯O), linking molecules into chains along the crystallographic a-axis .

Table 1: Crystallographic Data for N-(4-Chlorophenyl)-3-Methylbenzamide

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 22.345 Å, b = 5.1092 Å, c = 22.222 Å |

| β angle | 109.593° |

| Volume | 2390.1 ų |

| Z (molecules/unit cell) | 8 |

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a coupling reaction between 3-methylbenzoic acid and 4-chloroaniline, facilitated by N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Ethanol is typically employed as the solvent, with slow evaporation yielding single crystals suitable for X-ray analysis .

Key Reaction Steps:

-

Activation: 3-Methylbenzoic acid reacts with DCC/HOBt to form an active ester intermediate.

-

Coupling: Nucleophilic attack by 4-chloroaniline yields the target benzamide.

-

Purification: Recrystallization from ethanol ensures high purity.

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band at ~1650 cm⁻¹ confirms the presence of the amide carbonyl group (C=O) . N–H stretching appears at ~3300 cm⁻¹.

-

¹H NMR: Signals at δ 2.35 ppm (s, 3H) correspond to the methyl group, while aromatic protons resonate between δ 7.2–7.8 ppm . The N–H proton appears as a broad singlet at δ 8.1 ppm.

Crystallographic and Hydrogen Bonding Analysis

The crystal packing of N-(4-chlorophenyl)-3-methylbenzamide is stabilized by N–H⋯O hydrogen bonds (Table 2), forming infinite chains along the a-axis . These interactions, with a D–H⋯A distance of 2.14 Å and an angle of 169°, contribute to the compound’s thermal stability and crystalline integrity .

Table 2: Hydrogen Bonding Parameters

| Donor (D–H) | Acceptor (A) | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |

|---|---|---|---|---|---|

| N1–H1N⋯O1 | O1 | 0.86 | 2.14 | 2.877 | 169 |

Disorder in the methyl group’s hydrogen positions suggests dynamic conformational flexibility, which may influence solubility and reactivity .

Comparative Analysis with Structural Isomers

N-(4-Chlorophenyl)-2-Methylbenzamide vs. 3-Methyl Derivative

-

Dihedral Angles: The 2-methyl isomer exhibits a larger inter-ring dihedral angle (83.1° vs. 68.4°), attributed to steric hindrance between the ortho-methyl group and the anilino ring .

-

Hydrogen Bonding: Both isomers form N–H⋯O chains, but the 3-methyl derivative’s lower dihedral angle enhances π-π stacking potential .

Physicochemical Properties and Stability

-

Solubility: Sparingly soluble in water; soluble in ethanol, DMSO, and chloroform.

-

Thermal Stability: Decomposes above 250°C, consistent with aromatic amides.

Fluorescence studies on analogs indicate that electron-donating substituents (e.g., methoxy groups) enhance emission intensity at λₑₓ = 340 nm and λₑₘ = 380 nm . While such data are unavailable for the 3-methyl derivative, its structural similarity suggests potential fluorescence applications.

Future Directions and Applications

-

Pharmacological Screening: Given the antiviral activity of analogs, testing against HBV, HIV, and other viruses is warranted.

-

Material Science: Hydrogen-bonded networks could be exploited in crystal engineering for optoelectronic materials.

-

Structure-Activity Relationships (SAR): Systematic modification of substituents may optimize bioactivity and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume